5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine
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Overview
Description
5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom at the 5-position and a trifluoromethylcyclopropyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves the halogenation of a suitable pyridine precursor. One common method is the bromination of 2-(1-(trifluoromethyl)cyclopropyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is unique due to the presence of the trifluoromethylcyclopropyl group, which imparts distinct physicochemical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
5-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3N/c10-6-1-2-7(14-5-6)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRWFMQVODBZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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